molecular formula C7H6Cl2 B12295864 2,4-Dichlorotoluene-3,5,6-D3

2,4-Dichlorotoluene-3,5,6-D3

Cat. No.: B12295864
M. Wt: 164.04 g/mol
InChI Key: FUNUTBJJKQIVSY-NRUYWUNFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dichlorotoluene-3,5,6-D3 involves the chlorination of toluene. The process typically includes the following steps :

    Mixing 5-chloro-2-methylaniline with an acid: The mixture is stirred and cooled to -10 to 15°C.

    Adding nitrites: The addition is controlled to keep the temperature below 15°C.

    Thermal decomposition reaction: The temperature is maintained between 15 to 60°C.

    Separation and purification: The organic phase is separated, washed to neutrality, and distilled to remove by-products.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of catalysts such as Cu, Fe, Sb, or Al in solvents like chloroform or methylene dichloride can enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorotoluene-3,5,6-D3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.

    Reduction: Reduction reactions can convert it to chlorinated toluenes with fewer chlorine atoms.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange.

Major Products

The major products formed from these reactions include various chlorinated benzoic acids, reduced chlorotoluenes, and substituted derivatives depending on the reaction conditions .

Scientific Research Applications

2,4-Dichlorotoluene-3,5,6-D3 is widely used in scientific research due to its isotopic labeling. Some key applications include :

    Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies.

    Industry: Applied in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichlorotoluene-3,5,6-D3 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques. This allows researchers to study the compound’s behavior, distribution, and transformation in various systems .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorotoluene: Another isomer with similar properties but different substitution patterns.

    2,6-Dichlorotoluene: Used in similar applications but has different reactivity.

    3,4-Dichlorotoluene: Another isomer with distinct chemical behavior.

Uniqueness

2,4-Dichlorotoluene-3,5,6-D3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and analytical studies. Its specific substitution pattern also makes it suitable for targeted chemical reactions and applications .

Properties

Molecular Formula

C7H6Cl2

Molecular Weight

164.04 g/mol

IUPAC Name

1,3-dichloro-2,4,5-trideuterio-6-methylbenzene

InChI

InChI=1S/C7H6Cl2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D

InChI Key

FUNUTBJJKQIVSY-NRUYWUNFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)Cl)[2H])Cl)[2H]

Canonical SMILES

CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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